molecular formula C11H10BrN B061292 1-[4-(Bromomethyl)phenyl]-1H-pyrrole CAS No. 184698-65-5

1-[4-(Bromomethyl)phenyl]-1H-pyrrole

Cat. No. B061292
M. Wt: 236.11 g/mol
InChI Key: ADVNJHFDDUGRHL-UHFFFAOYSA-N
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Description

1-[4-(Bromomethyl)phenyl]-1H-pyrrole is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The specific chemical of interest, 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, incorporates a bromomethyl group attached to a phenyl ring, which is then linked to the pyrrole unit. This structure suggests potential reactivity and applications in polymer synthesis, luminescence, and as an intermediate in organic synthesis due to the presence of the reactive bromomethyl group.

Synthesis Analysis

The synthesis of related pyrrole compounds often involves palladium-catalyzed aryl-aryl coupling reactions, such as the Suzuki coupling, which may be applicable to the synthesis of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole. For instance, π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units are synthesized using palladium-catalyzed coupling of diboronic acids with bromophenyl-substituted pyrrolo[3,4-c]pyrrole derivatives (Beyerlein & Tieke, 2000).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, can be analyzed through techniques such as X-ray crystallography. For similar compounds, crystal structure analysis reveals conformations of the pyrroline and dihydropyran rings and orientations of substituent groups, providing insights into the molecular geometry and potential intermolecular interactions (Nirmala et al., 2009).

Chemical Reactions and Properties

The presence of the bromomethyl group in 1-[4-(Bromomethyl)phenyl]-1H-pyrrole suggests its potential utility in further chemical transformations. Brominated pyrrole derivatives are known to participate in reactions such as visible light-mediated annulation with arylalkynes to form pyrrolo[1,2-a]quinolines, showcasing the reactivity of the bromo-substituent in facilitating cyclization reactions (Das, Ghosh, & Koenig, 2016).

Physical Properties Analysis

The physical properties of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, such as solubility and melting point, would likely be influenced by the bromomethyl and phenyl groups. Similar compounds have been studied for their solubility in various solvents, which is crucial for their application in synthesis and material science (Li, Li, Gao, & Lv, 2019).

Chemical Properties Analysis

The chemical properties of 1-[4-(Bromomethyl)phenyl]-1H-pyrrole, including reactivity and stability, can be inferred from studies on similar brominated pyrrole derivatives. For example, the bromination of pyrrole oxides leads to the formation of 2H-pyrrole 1-oxide derivatives, highlighting the reactivity of the bromo group in electrophilic substitution reactions (Black & Blackman, 1979).

Scientific Research Applications

1. Boronic Acids for Sensing Applications

  • Application Summary: Boronic acids, which can interact with diols and strong Lewis bases such as fluoride or cyanide anions, are increasingly used in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
  • Methods of Application: The key interaction of boronic acids with diols allows their use in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
  • Results or Outcomes: The diverse range of uses and applications for boronic acids are covered in this mini-review of papers published during 2013 .

2. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles

  • Application Summary: New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .
  • Methods of Application: Bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .
  • Results or Outcomes: The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields . The best yield was achieved in the case of 2-[(4-bromomethyl)phenyl]-5-phenyl-1,3,4-oxadiazole (4a), in which three aromatic rings are directly conjugated (93%, Table 2, Entry 6) .

Future Directions


While 1-[4-(Bromomethyl)phenyl]-1H-pyrrole has gained significant research attention due to its potential applications in various fields1, specific future directions for its use and study are not available from the web search results.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a subject matter expert.


properties

IUPAC Name

1-[4-(bromomethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVNJHFDDUGRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383678
Record name 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Bromomethyl)phenyl]-1H-pyrrole

CAS RN

184698-65-5
Record name 1-[4-(Bromomethyl)phenyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184698-65-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JY Xu, Y Zeng, Q Ran, Z Wei, Y Bi, QH He… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 2-alkylbenzimidazoles bearing a N-phenylpyrrole moiety were synthesized and evaluated as a novel class of AT 1 receptor antagonists. Among them, compounds 10a and …
Number of citations: 44 www.sciencedirect.com
DY Maeda, AM Peck, AD Schuler… - Journal of Medicinal …, 2014 - ACS Publications
The G protein-coupled chemokine receptors CXCR1 and CXCR2 play key roles in inflammatory diseases and carcinogenesis. In inflammation, they activate and recruit …
Number of citations: 34 pubs.acs.org
A Goeminne, M Berg, M McNaughton, G Bal… - Bioorganic & medicinal …, 2008 - Elsevier
A key enzyme within the purine salvage pathway of parasites, nucleoside hydrolase, is proposed as a good target for new antiparasitic drugs. We have developed N-arylmethyl-…
Number of citations: 37 www.sciencedirect.com
BJ Davie, C Valant, JM White, PM Sexton… - Journal of medicinal …, 2014 - ACS Publications
Activation of the M 1 muscarinic acetylcholine receptor (mAChR) is a prospective treatment for alleviating cognitive decline experienced in central nervous system (CNS) disorders. …
Number of citations: 37 pubs.acs.org
Y Baquedano, V Alcolea, MÁ Toro… - Antimicrobial agents …, 2016 - Am Soc Microbiol
A series of new selenocyanates and diselenides bearing interesting bioactive scaffolds (quinoline, quinoxaline, acridine, chromene, furane, isosazole, etc.) was synthesized, and their in …
Number of citations: 69 journals.asm.org
V Alcolea, D Plano, I Encío, JA Palop… - European journal of …, 2016 - Elsevier
In this work, 27 novel hybrid derivatives containing diverse substituents with chalcogen atoms (selenium or sulfur) and several active heterocyclic scaffolds have been synthesized. …
Number of citations: 46 www.sciencedirect.com
SRK Pingali - 2011 - search.proquest.com
Magnesidin is a magnesium chelate of the 3-hexanoyl and 3-octanoyl tetramic acid derivatives isolated from Psuedomonas magensiorubra. Its activity against grampositive bacteria …
Number of citations: 4 search.proquest.com

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